![molecular formula C25H18FN3O3S B2859603 2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893318-22-4](/img/structure/B2859603.png)
2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains an amino group (NH2), a benzyl group (C6H5CH2), a fluorophenyl group (C6H4F), a pyrano ring (a six-membered ring with one oxygen), a benzothiazine group (a bicyclic system with a benzene ring fused to a thiazine ring), and a carbonitrile group (CN). The “5,5-dioxide” likely refers to two oxygen atoms attached to the 5-position carbon in the structure .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amino group might participate in reactions with acids or electrophiles, the carbonitrile group might undergo reactions with nucleophiles, and the aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Pharmaceutical Research: Antiviral Agents
This compound has shown potential in the development of antiviral agents. Derivatives of this molecule could be synthesized and tested for inhibitory activity against various viruses, including influenza and Coxsackie B4 virus, as indicated by similar indole derivatives .
Anti-inflammatory and Analgesic Applications
The structural similarity to indole derivatives suggests that this compound may possess anti-inflammatory and analgesic activities. It could be compared with existing medications like indomethacin and celecoxib for its efficacy and ulcerogenic index .
Anticancer Research
Given the biological activity of related compounds, this molecule could be explored for its cytotoxicity towards human cancer cells. It may serve as a precursor for synthesizing new compounds with potential anticancer properties .
Optical Material Development
The compound’s structure is conducive to the creation of materials with nonlinear optical (NLO) properties. This application is particularly relevant in the development of advanced photonic devices .
Enzyme Inhibition for Disease Treatment
The benzothiazine moiety within the compound’s structure suggests it could act as an inhibitor for certain enzymes, such as HCV NS5B polymerase, which is a target for hepatitis C treatment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-6-benzyl-4-(4-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S/c26-18-12-10-17(11-13-18)22-20(14-27)25(28)32-23-19-8-4-5-9-21(19)29(33(30,31)24(22)23)15-16-6-2-1-3-7-16/h1-13,22H,15,28H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBZCRIUCSENMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide |
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